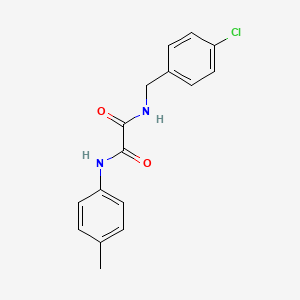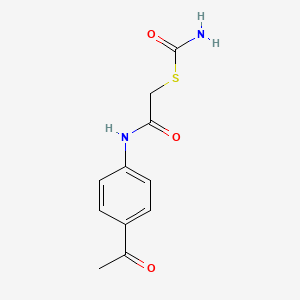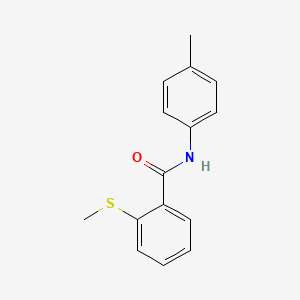
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a pyridine ring attached via a sulfur atom, and an ethyl chain linking the pyridine to the benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting 2-chloropyridine with a thiol to form 2-(pyridin-2-ylthio)ethanol.
Linking the Two Moieties: The final step involves linking the benzamide core with the pyridine-thiol moiety through an ethyl chain. This can be achieved by reacting the benzamide with 2-(pyridin-2-ylthio)ethanol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the pyridine-thiol moiety can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Sulfoxides or sulfones are formed.
Hydrolysis: The products are 2,4-dichlorobenzoic acid and 2-(pyridin-2-ylthio)ethanol.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of certain enzymes.
Material Science: It is explored for its properties as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide: This compound has a furan ring instead of a pyridine ring and a vinyl linkage instead of an ethyl chain.
3,4-dichloro-N-(pentan-2-yl)benzamide: This compound has a different substitution pattern on the benzene ring and a different alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the benzamide core with a pyridine-thiol moiety linked by an ethyl chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-4-5-11(12(16)9-10)14(19)18-7-8-20-13-3-1-2-6-17-13/h1-6,9H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNGYFVBDYCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)


![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)

![N-(4-{[(cyclopropylmethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B4935004.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)
![2-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B4935008.png)

![6-(tert-butylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4935024.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B4935042.png)
![(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
